molecular formula C9H10N2O2S2 B1454490 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286699-99-7

3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Cat. No. B1454490
CAS RN: 1286699-99-7
M. Wt: 242.3 g/mol
InChI Key: MNBFHJWUTPWNFJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a type of organic compound that contains a benzene ring fused to a thiazole ring . These compounds are part of a larger class of molecules known as heterocycles, which contain atoms of at least two different elements in their rings .


Synthesis Analysis

While specific synthesis methods for “3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine” were not found, there are general methods for synthesizing benzo[d]thiazol-2(3H)-imine derivatives. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .


Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-imine derivatives can undergo various chemical reactions. For example, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-imine derivatives can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using an open capillary method .

Scientific Research Applications

Antioxidant Capacity Assays and Reaction Pathways

The compound's relevance is closely tied to its use in antioxidant capacity assays, specifically in the ABTS/PP decolorization assay. This method, widely recognized for its application in measuring the antioxidant capacity of various substances, involves the ABTS radical cation. Research elucidates two primary reaction pathways involving antioxidants: some antioxidants form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This distinction is critical for understanding the assay's application and its implications in tracking antioxidant system changes during storage and processing, despite certain reservations about the assay's biases in comparing different antioxidants (Ilyasov et al., 2020).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, related to the core chemical structure of "3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine," play a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. These derivatives exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties, underscoring the importance of the benzothiazole scaffold in drug development. This comprehensive review details the synthesis methods, common pharmacological activities based on structural variations, and the role of substitutions at specific positions for enhancing biological activity (Bhat & Belagali, 2020).

Synthetic Approaches and Structural Properties

The reaction of chloral with substituted anilines leading to the formation of respective imines and subsequent treatment with thioglycolic acid illustrates a synthetic route to substituted thiazolidinones. This process, alongside insights from high-resolution magnetic resonance spectra and ab initio calculations, provides a foundational understanding of the conformation and structural properties of products derived from such synthetic routes. The detailed exploration of reaction pathways and product conformations contributes to the broader understanding of thiazolidinone derivatives' synthetic utility and structural diversity (Issac & Tierney, 1996).

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2(3H)-imine derivatives can vary depending on the specific compound and its biological target. For example, some derivatives have shown potent cytotoxicity against human cancer cell lines .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol-2(3H)-imine derivatives can vary depending on the specific compound. Some derivatives, for example, have been classified as combustible and acutely toxic .

properties

IUPAC Name

3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11-7-4-3-6(15(2,12)13)5-8(7)14-9(11)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFHJWUTPWNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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